![molecular formula GaN B1216216 Gallium nitride CAS No. 25617-97-4](/img/structure/B1216216.png)
Gallium nitride
Overview
Description
Gallium nitride is a binary III/V direct bandgap semiconductor that has gained significant attention due to its exceptional properties and wide-ranging applications. It is a very hard material with a Wurtzite crystal structure and a wide bandgap of 3.4 electron volts, which makes it suitable for high-power and high-frequency devices . Since the 1990s, this compound has been commonly used in blue light-emitting diodes and has become a pivotal material in the realm of power electronics .
Mechanism of Action
Gallium Nitride (GaN) is a binary III/V direct bandgap semiconductor that has gained significant attention due to its exceptional properties and wide-ranging applications in electronics, optoelectronics, and power devices .
Target of Action
GaN primarily targets electronic and optoelectronic devices. It is commonly used in blue light-emitting diodes (LEDs) and laser diodes . GaN’s structure will accept magnesium to form an n-type semiconductor, and silicon or oxygen to form a p-type semiconductor .
Mode of Action
GaN interacts with its targets by providing superior conductivity compared to traditional silicon transistors, resulting in smaller devices and lower capacitance for the same RDS(on) . GaN exhibits exceptionally high electron mobility, typically exceeding 2000 cm²/V·s, which is several times greater than that of silicon . This high electron mobility means that electrons can quickly move through the GaN material when subjected to an electric field .
Biochemical Pathways
For instance, GaN can undergo a reaction with alpha particles, causing displacement damage effects . Also, GaN can interact with oxygen to form a gallium oxynitride (GaON) epitaxial nanolayer .
Pharmacokinetics
It’s worth noting that gan devices can handle a 100 times higher accumulated dose of radiation than standard silicon devices at a sustained temperature of 125 degrees celsius .
Result of Action
The result of GaN’s action is the creation of high-performance electronic and optoelectronic devices. GaN’s wide bandgap allows it to withstand higher voltages without breakdown, making it suitable for high-power and high-frequency devices . GaN devices can operate at much higher temperatures and work at much higher voltages than gallium arsenide (GaAs) transistors, making them ideal power amplifiers at microwave frequencies .
Action Environment
GaN’s performance can be influenced by environmental factors such as temperature and radiation. GaN has shown to withstand high heat and radiation for three consecutive days, logging 7 hours with a reactor at 90 percent power . This makes GaN a suitable material for use in harsh environments, such as near a nuclear reactor core . Heat was found to be more harmful to gan than radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium nitride can be synthesized using various methods, including the chemical vapor reaction process, plasma method, and ammonothermal method. In the chemical vapor reaction process, gallium reacts with a nitrogen precursor at high temperatures to form this compound crystals . The plasma method involves using gallium metal and ammonia or nitrogen as raw materials to produce this compound nanopowder . The ammonothermal method uses supercritical ammonia as a solvent to grow this compound crystals at high pressures and temperatures .
Industrial Production Methods: Industrial production of this compound typically involves the hydride vapor phase epitaxy (HVPE) method, which allows for the growth of thick this compound layers on substrates such as sapphire or silicon carbide . This method is favored for its ability to produce high-quality crystals with low defect densities.
Chemical Reactions Analysis
Types of Reactions: Gallium nitride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, this compound can be oxidized to form gallium oxide when exposed to oxygen at high temperatures . Reduction reactions can occur when this compound is treated with reducing agents, leading to the formation of elemental gallium and nitrogen gas . Substitution reactions involve the replacement of nitrogen atoms with other elements, such as phosphorus or arsenic, to form compounds like gallium phosphide or gallium arsenide .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, hydrogen or other reducing agents for reduction, and various group V elements for substitution reactions. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed.
Major Products: The major products formed from these reactions include gallium oxide, elemental gallium, nitrogen gas, and various gallium-based compounds such as gallium phosphide and gallium arsenide .
Scientific Research Applications
Introduction to Gallium Nitride
This compound (GaN) is a semiconductor material characterized by its wide bandgap, high electron mobility, and thermal stability. These properties make it suitable for various applications in electronics and optoelectronics, particularly where efficiency and performance are critical. The demand for GaN has surged due to its potential to replace traditional silicon-based devices in many high-power and high-frequency applications.
Optoelectronic Devices
This compound is extensively used in optoelectronic devices such as light-emitting diodes (LEDs) and laser diodes (LDs). Its applications include:
- Lighting : GaN-based LEDs are integral to modern lighting solutions, offering higher luminous efficacy (over 150 lumens per watt) compared to traditional incandescent bulbs. This has led to significant energy savings in residential and commercial lighting .
- Data Communication : GaN laser diodes can achieve data transmission speeds of up to 15 Gbit/s, making them suitable for high-speed optical communication systems .
- Quantum Applications : GaN is used in quantum optics for applications like atom cooling and optical reading, benefiting from its high spectral purity .
Power Electronics
GaN is increasingly recognized as a next-generation power semiconductor due to its superior performance over silicon. Key applications include:
- Power Converters : GaN transistors are used in power converters for electric vehicles, renewable energy systems, and consumer electronics. They enable smaller, lighter designs with higher efficiency (over 99%) compared to silicon-based counterparts .
- Voltage Converters : Anticipated growth in demand for GaN-based voltage converters is expected as industries move towards more energy-efficient solutions, particularly in data centers and server applications .
- Radio Frequency Devices : GaN epitaxial wafers are utilized in high-frequency wireless communication applications, including 5G technology, due to their ability to handle high power levels and frequencies .
Environmental Applications
Recent advancements have focused on environmentally friendly production methods for GaN. For instance, researchers at Nagoya University developed a technique that eliminates the need for ammonia in the growth process of GaN semiconductors. This method not only reduces toxic waste but also enhances crystal quality and lowers production costs .
Emerging Technologies
This compound is being explored in various innovative applications:
- Superlattice Structures : Research has shown that combining GaN with metallic magnesium can create superlattice structures that improve semiconductor doping processes, potentially enhancing device performance .
- Porous this compound : The development of porous structures through electrochemical etching allows for new device geometries in LED technology, which could improve light extraction efficiency and reduce material usage .
Case Study 1: Cambridge GaN Devices
Cambridge GaN Devices has pioneered the use of GaN in power transistors and chips, achieving energy efficiencies exceeding 99%. Their innovations have enabled the design of compact power converters that significantly reduce size and weight while enhancing performance .
Case Study 2: Nagoya University Research
Nagoya University’s research team developed an ammonia-free growth method for GaN semiconductors. This breakthrough not only improves environmental sustainability but also enhances the efficiency of semiconductor production by utilizing nitrogen and hydrogen gases instead of ammonia .
Comparison with Similar Compounds
Gallium nitride is often compared with other III/V semiconductors such as gallium arsenide, gallium phosphide, and indium nitride.
Gallium Arsenide: Gallium arsenide has a lower bandgap (1.42 electron volts) compared to this compound, making it less suitable for high-power applications but more efficient for optoelectronic devices operating in the infrared spectrum .
Gallium Phosphide: Gallium phosphide has a bandgap of 2.26 electron volts and is commonly used in red, orange, and green light-emitting diodes. it lacks the high thermal stability and electron mobility of this compound .
Indium Nitride: Indium nitride has a narrower bandgap (0.7 electron volts) and is used in high-speed electronics and optoelectronics. It shares some properties with this compound but is less thermally stable .
Uniqueness of this compound: this compound’s wide bandgap, high electron mobility, and thermal stability make it unique among these compounds, particularly for high-power and high-frequency applications .
Biological Activity
Gallium nitride (GaN) is a semiconductor material that has garnered significant attention for its potential applications in various fields, including electronics and biomedicine. This article focuses on the biological activity of GaN, highlighting its biocompatibility, non-toxicity, and potential therapeutic applications.
Overview of this compound
GaN is characterized by its wide bandgap, high thermal conductivity, and chemical stability, making it suitable for high-power and high-frequency applications. Recent studies have demonstrated that GaN is not only effective in electronic devices but also shows promise in biomedical contexts, particularly in implantable technologies.
Research Findings
- Non-Toxic Nature : Research conducted by North Carolina State University and Purdue University indicates that GaN exhibits non-toxic properties when exposed to biological environments. The studies revealed that GaN releases negligible amounts of gallium ions, which are non-toxic compared to gallium oxides . This stability minimizes risks associated with environmental exposure and patient safety.
- Cell Interaction Studies : The interaction of GaN with human cells was evaluated by coating GaN surfaces with peptides. The peptide-coated surfaces showed enhanced cell adhesion and spreading compared to uncoated GaN, suggesting that surface modifications can control cell behavior effectively. This property is crucial for the development of biomedical implants that require specific cellular responses .
- Cell Growth Dynamics : Studies involving mouse fibroblast cells demonstrated that GaN surfaces do not adversely affect cell proliferation or DNA repair mechanisms when subjected to external stressors like radiation . This indicates that GaN can serve as a stable substrate for cell growth without compromising cellular functions.
Data Table: Summary of Biocompatibility Studies on GaN
Study | Findings | Methodology |
---|---|---|
NC State & Purdue University | GaN is non-toxic; minimal gallium release | Mass spectrometry and cell culture experiments |
Mouse Fibroblast Cell Study | No adverse effects on cell proliferation or DNA repair | Exposure to ionizing radiation and analysis of growth dynamics |
Peptide Coating Study | Enhanced cell adhesion on peptide-coated GaN | Comparative analysis of coated vs. uncoated surfaces |
Cancer Treatment
Gallium compounds have been explored for their anticancer properties due to their ability to mimic iron in biological systems. Gallium nitrate, a related compound, has shown effectiveness against various cancers, including non-Hodgkin's lymphoma and bladder cancer . The mechanism involves perturbing iron-dependent processes within tumor cells, leading to inhibited proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of gallium-based compounds. For instance, gallium ions exhibit significant antibacterial activity against Pseudomonas aeruginosa and biofilm formation . The oxidative stress induced by gallium disrupts bacterial metabolism, making it a potential candidate for treating infections.
Case Study: Antitumor Effects of Gallium Compounds
A study investigating the effects of gallium nanoparticles on human lung adenocarcinoma cells (A549) found that these compounds could reduce cell viability and induce apoptosis through oxidative stress mechanisms . The research emphasized the importance of formulation strategies to enhance the delivery and efficacy of gallium-based therapies.
Future Directions
The promising results regarding the biocompatibility and biological activity of GaN suggest several future research avenues:
- Development of Biomedical Implants : Further exploration into peptide-functionalized GaN surfaces could lead to advanced biomedical implants that promote desired cellular interactions while minimizing adverse responses.
- Investigation into Antimicrobial Properties : Continued research on the antimicrobial effects of gallium compounds may yield new treatments for resistant bacterial strains.
- Clinical Trials for Anticancer Applications : The transition from preclinical studies to clinical trials for gallium-based therapies could establish their efficacy in cancer treatment.
Properties
IUPAC Name |
azanylidynegallane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMASRVWKEDWRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ga] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaN | |
Record name | gallium(III) nitride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Gallium(III)_nitride | |
Description | Chemical information link to Wikipedia. | |
Record name | Gallium nitride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Gallium_nitride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067111 | |
Record name | Gallium nitride (GaN) | |
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Molecular Weight |
83.730 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow odorless powder; [Alfa Aesar MSDS] | |
Record name | Gallium nitride | |
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CAS No. |
25617-97-4 | |
Record name | Gallium nitride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25617-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gallium nitride (GaN) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025617974 | |
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Record name | Gallium nitride (GaN) | |
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Record name | Gallium nitride (GaN) | |
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Record name | Gallium nitride | |
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